molecular formula C20H23N5O4S B2382701 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1171323-20-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2382701
CAS No.: 1171323-20-8
M. Wt: 429.5
InChI Key: OYPQUYMSZYJLBT-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
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Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 370.47 g/mol

This compound features a benzothiazole moiety substituted with an ethoxy group at the 6-position and a morpholine ring attached to the pyrazole structure, which is indicative of its potential pharmacological properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has indicated that this compound possesses cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The cytotoxicity is attributed to the induction of apoptosis in cancer cells, likely through the activation of caspase pathways. For instance, studies have reported IC50_{50} values in the micromolar range, indicating promising potential for further development as an anticancer agent .

Enzyme Inhibition

Molecular docking studies have revealed that this compound effectively binds to urease, an enzyme implicated in various pathological conditions. The binding interactions are primarily facilitated by hydrogen bonds and hydrophobic interactions, suggesting that modifications to the compound's structure could enhance its inhibitory activity against urease and potentially other enzymes .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivative : The initial step involves the synthesis of 6-ethoxybenzo[d]thiazole through cyclization reactions.
  • Pyrazole Ring Construction : The pyrazole moiety is constructed via condensation reactions involving appropriate hydrazones.
  • Final Coupling Reaction : The final product is obtained by coupling the benzothiazole derivative with the morpholine-containing pyrazole under specific conditions (e.g., solvent choice, temperature control).

Case Studies and Research Findings

Several studies have explored the biological activities of similar benzothiazole derivatives, providing insights into structure–activity relationships (SAR). Below is a summary table highlighting notable compounds related to this compound:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant, urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-y)acetamideBenzothiazole derivativeAnticancer

These findings suggest that modifications at various positions on the benzothiazole ring can significantly influence biological activity, making it a versatile scaffold for drug development.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-3-29-14-4-5-15-17(11-14)30-20(21-15)22-18(26)12-25-13(2)10-16(23-25)19(27)24-6-8-28-9-7-24/h4-5,10-11H,3,6-9,12H2,1-2H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPQUYMSZYJLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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